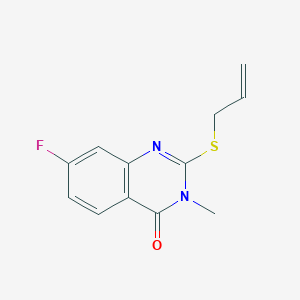

2-(allylthio)-7-fluoro-3-methylquinazolin-4(3H)-one

Description

2-(Allylthio)-7-fluoro-3-methylquinazolin-4(3H)-one is a synthetic quinazolinone derivative characterized by a fused bicyclic aromatic core. Key structural features include:

- Fluoro substituent at position 7, introducing electron-withdrawing effects that modulate electronic density and intermolecular interactions.

- Methyl group at position 3, providing steric bulk and influencing conformational stability.

Properties

IUPAC Name |

7-fluoro-3-methyl-2-prop-2-enylsulfanylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2OS/c1-3-6-17-12-14-10-7-8(13)4-5-9(10)11(16)15(12)2/h3-5,7H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKVXUVAFNUDBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=C(C=C2)F)N=C1SCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinazolinone Core Construction via Cyclocondensation

The quinazolin-4(3H)-one scaffold serves as the foundational structure for this compound. A widely adopted strategy involves cyclocondensation of 2-amino-N-methylbenzamide derivatives with carbon sources such as dimethyl sulfoxide (DMSO) or chloroacetonitrile.

H₂O₂-Mediated Oxidative Cyclization

In a method adapted from H₂O₂/DMSO-mediated synthesis, 2-amino-4-fluoro-N-methylbenzamide undergoes oxidative cyclization to form 7-fluoro-3-methylquinazolin-4(3H)-one. DMSO acts as a one-carbon donor, while H₂O₂ facilitates oxidation. Mechanistically, this proceeds via a radical pathway, where DMSO generates a methylene radical that integrates into the quinazolinone core.

Typical Procedure :

- Substrate : 2-amino-4-fluoro-N-methylbenzamide (5 mmol)

- Conditions : DMSO (10 mL), 30% H₂O₂ (5 mL), 130°C, 20 h

- Yield : 65–70%

This method avoids hazardous reagents but requires precise temperature control to minimize overoxidation.

Introduction of the Allylthio Group at Position 2

The allylthio moiety at position 2 is introduced via nucleophilic substitution or thiourea cyclization.

Nucleophilic Substitution of 2-Chloro Intermediates

A two-step approach involves synthesizing 2-chloro-7-fluoro-3-methylquinazolin-4(3H)-one followed by displacement with allylthiol.

Chlorination Using Thionyl Chloride

Chlorination of the quinazolinone core is achieved using thionyl chloride (SOCl₂), as demonstrated in EGFR inhibitor syntheses.

Typical Procedure :

- Chlorination :

- Allylthiol Displacement :

This method benefits from high atom economy but requires rigorous purification to remove excess SOCl₂.

Thiourea Cyclization with Allyl Isothiocyanate

Direct incorporation of the allylthio group during ring formation avoids isolation of reactive intermediates.

Typical Procedure :

- Substrate : 2-amino-4-fluoro-N-methylbenzamide (5 mmol)

- Reagent : Allyl isothiocyanate (5.5 mmol), HCl (2M), ethanol, reflux, 8 h

- Yield : 60%

Mechanistic studies suggest the formation of a thiourea intermediate, which cyclizes under acidic conditions to yield the target compound.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

Optimization Strategies and Challenges

Solvent and Base Selection

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-7-fluoro-3-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydroquinazolinones.

Substitution: Formation of substituted quinazolinones with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary applications of 2-(allylthio)-7-fluoro-3-methylquinazolin-4(3H)-one is in medicinal chemistry, where it is investigated for its potential as an anticancer agent . Research indicates that this compound can inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further development as a therapeutic agent.

Anticancer Activity

- Mechanism of Action : The compound's mechanism involves the inhibition of enzymes or receptors critical for cancer cell survival. The allylthio group and fluorine atom enhance binding affinity to target sites, potentially disrupting cellular signaling pathways.

- Case Studies : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential efficacy as an anticancer drug. For instance, compounds with similar structures have shown IC₅₀ values lower than 10 µM against human tumor cells .

Biological Studies

In biological research, this compound serves as a valuable probe for studying enzyme inhibition and receptor binding assays. Its unique structural features allow researchers to explore interactions with biological macromolecules effectively.

Enzyme Inhibition Studies

- Target Enzymes : The compound has been studied for its inhibitory effects on phosphatase CDC25B, which is implicated in various cancers. Inhibition of this enzyme may provide a novel approach to anticancer therapy .

- Research Findings : Preliminary studies indicate that derivatives of this compound exhibit promising inhibitory activity against CDC25B, highlighting its potential role in cancer treatment strategies.

Chemical Biology Applications

In chemical biology, this compound is utilized to investigate interactions between quinazolinone derivatives and biological systems. This exploration aids in understanding the pharmacodynamics and pharmacokinetics of potential drug candidates.

Interaction Studies

- Biological Macromolecules : The compound's ability to interact with proteins and nucleic acids can be leveraged to study cellular mechanisms and disease pathways.

- Research Implications : Understanding these interactions may lead to the development of targeted therapies that can selectively modulate biological processes associated with diseases.

Industrial Applications

Beyond academic research, there is interest in the industrial applications of this compound for synthesizing other biologically active compounds. Its unique properties make it a versatile building block in drug discovery and development.

Synthesis of Related Compounds

The compound can be used as a precursor for synthesizing new derivatives with enhanced biological activities. This aspect is crucial for developing next-generation therapeutics with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2-(allylthio)-7-fluoro-3-methylquinazolin-4(3H)-one involves the inhibition of specific enzymes or receptors. The allylthio group and the fluorine atom play crucial roles in binding to the active site of the target enzyme or receptor, leading to inhibition of its activity. This compound may also interfere with cellular signaling pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table compares substituent positions, melting points, and synthetic yields of 2-(allylthio)-7-fluoro-3-methylquinazolin-4(3H)-one with related quinazolinones from :

Key Observations :

Electronic and Spectroscopic Comparisons

NMR Shifts

- Compound 5 ():

- ¹H NMR: δ 1.50–1.60 (m, 4H, butyl), δ 2.45 (s, 3H, 6-CH₃), δ 3.85 (d, 2H, allylthio-CH₂).

- ¹³C NMR: δ 17.75 (allylthio-CH₂), 40.09 (butyl-CH₂), 159.86 (C=O).

- Target Compound :

Reactivity and Stability

- Fluorine’s Impact: The 7-fluoro group may stabilize the quinazolinone core via resonance and inductive effects, reducing susceptibility to oxidative degradation compared to non-halogenated analogs .

- Allylthio Reactivity: The allylthio group’s sulfur atom can participate in nucleophilic substitution or oxidation reactions, similar to observations in palladium-catalyzed rearrangements of 2-(allylthio)pyrimidinones .

Biological Activity

2-(Allylthio)-7-fluoro-3-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. This compound is notable for its diverse biological activities, particularly in medicinal chemistry, where it is studied for potential therapeutic applications, including anticancer properties. The unique structural features of this compound, including the allylthio group and fluorine atom, enhance its biological activity and reactivity.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves:

- Formation of the Quinazolinone Core : Cyclization of anthranilic acid derivatives with formamide.

- Introduction of the Allylthio Group : Reaction with allylthiol in the presence of a base.

- Fluorination : Using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST) .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines:

- In vitro Studies : The compound showed cytotoxic effects on MCF7 and A2780 cell lines with IC50 values ranging from 0.20 to 0.84 µM, indicating potent activity against breast and ovarian cancer cells .

- Mechanism of Action : The anticancer activity is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation and interference with cellular signaling pathways .

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes linked to cancer metabolism:

- NADH Dehydrogenase Inhibition : It acts as a potent inhibitor against mycobacterial non-proton pumping type II NADH dehydrogenase (NDH-2), which is crucial for bacterial respiratory metabolism .

- Receptor Binding Assays : The compound is utilized in studies assessing its interaction with various biological macromolecules, contributing to our understanding of enzyme inhibition mechanisms .

Study on Anticancer Activity

A comprehensive study evaluated several quinazolinone derivatives, including this compound, for their anticancer properties against different cell lines such as HepG2 and MCF-7. The results indicated that derivatives exhibited varying levels of cytotoxicity, with some compounds showing IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Cardiovascular Activity

In addition to its anticancer effects, preliminary studies have suggested potential cardiovascular benefits, such as lowering blood pressure and controlling heart rate in vivo models .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(allylthio)-7-fluoro-3-methylquinazolin-4(3H)-one?

A two-step approach is commonly employed:

- Step 1 : Condensation of 7-fluoro-3-methylquinazolin-4(3H)-one with allyl mercaptan under basic conditions (e.g., KOH/EtOH) to introduce the allylthio group.

- Step 2 : Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product. Structural confirmation is achieved through NMR (e.g., δ 4.11 ppm for allyl CH) and HRMS (observed [M+H] vs. calculated mass) .

Q. How can spectroscopic techniques validate the structure of this compound?

- NMR : Key signals include δ 2.50 ppm (CH at position 3), δ 4.07–4.11 ppm (allylthio CH), and aromatic protons (δ 6.35–8.25 ppm) .

- NMR : Peaks at δ 17.75 (CH), 40.09 (allylthio CH), and 160.50 ppm (quinazolinone C=O) confirm substituent positions .

- HRMS : A mass error <5 ppm between theoretical and observed [M+H] ensures molecular formula accuracy .

Advanced Research Questions

Q. How does the allylthio substituent influence copolymerization with polymers like PMMA?

The allylthio group enables radical-mediated copolymerization with methyl methacrylate (MMA). Key findings include:

- FTIR : Overlap of C=O stretches (1730 cm for PMMA and quinazolinone) confirms copolymer formation .

- NMR : Broad peaks at δ 0.75–0.95 ppm (PMMA backbone) and δ 3.40–3.56 ppm (allylthio CH) indicate successful integration .

- Thermal Stability : Copolymers exhibit enhanced decomposition temperatures (>250°C) compared to homopolymers .

Q. What strategies resolve contradictions in bioactivity data for quinazolinone derivatives?

Discrepancies in antimicrobial or cytotoxic activity often arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., -F at position 7) enhance bioactivity, while bulky substituents reduce membrane permeability .

- Assay Variability : Standardize protocols per CLSI guidelines (e.g., M7-A5 for MIC determination) to minimize inter-lab variability .

- Structural Analogues : Compare with derivatives like 2-(4-chlorobenzylthio)-3-phenylbenzo[g]quinazolin-4(3H)-one (compound 25) to isolate substituent-specific effects .

Q. How can computational methods guide the design of quinazolinone-based inhibitors?

- Docking Studies : Use software like AutoDock to predict binding poses. For example, compound 9c (a structural analogue) showed favorable interactions with α-glucosidase via π-π stacking and hydrogen bonding .

- QSAR Models : Correlate logP values (e.g., calculated via ChemDraw) with antibacterial IC to optimize lipophilicity .

Methodological Considerations

Q. What are the challenges in characterizing sulfur-containing quinazolinones via NMR?

- Dynamic Effects : Allylthio groups may exhibit restricted rotation, causing signal splitting. Use high-field NMR (≥500 MHz) and variable-temperature experiments to resolve ambiguities .

- Assignments : DEPT-135 experiments distinguish CH (δ 17.75 ppm) from quaternary carbons (e.g., C=O at δ 160.50 ppm) .

Q. How can synthetic byproducts be minimized during quinazolinone functionalization?

- Catalyst Optimization : Replace homogeneous catalysts (e.g., Alum) with heterogeneous alternatives (e.g., KAl(SO)·12HO) to improve yield (up to 92%) and reduce side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but require careful removal via vacuum distillation to avoid residual contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.